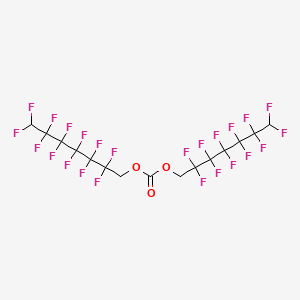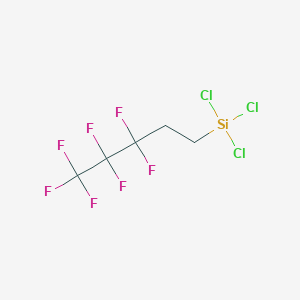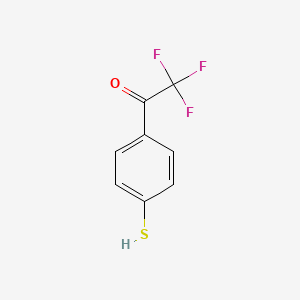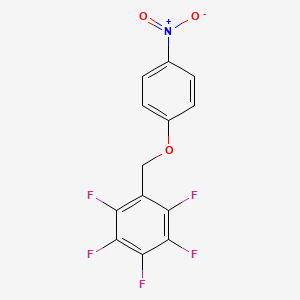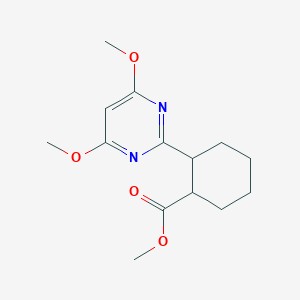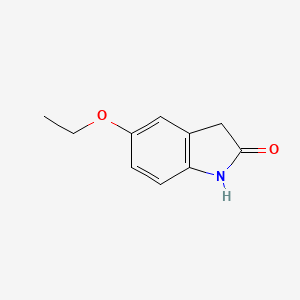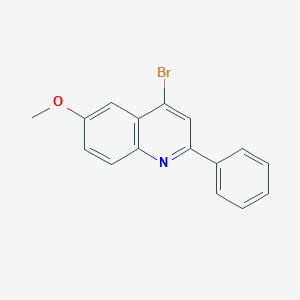
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Overview
Description
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a useful research compound. Its molecular formula is C20H29B2NO4 and its molecular weight is 369.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized through various methods, including electrophilic substitution, Vilsmeier reaction, bromination, and coupling reactions. Such methods contribute to the development of near-infrared fluorescence probes that include indole, enhancing research in fluorescence imaging and sensing technologies (Shen You-min, 2014).
Characterization of Molecular Structure : Its molecular structure has been characterized using techniques like 1H NMR and IR, which are essential in confirming the identity and purity of synthesized compounds in chemical research (Shen You-min, 2014).
Applications in Materials Science
Electron Transport Materials : This compound has been used in the synthesis of electron transport materials (ETMs), indicating its potential in the field of materials science, particularly in the development of new electronic devices (Zha Xiangdong et al., 2017).
Semiconducting Polymers : It has been utilized for synthesizing semiconducting polymers. These polymers have significant applications in electronics, particularly in the creation of high-performance semiconducting devices (K. Kawashima et al., 2013).
High-Molecular-Weight Polymers : The compound has been used to improve solubility and molecular weight of polymers like polycarbazoles, which have applications in various fields including organic electronics (Yaqin Fu & Zhishan Bo, 2005).
Advanced Analytical Techniques
- Mass Spectroscopy Analysis : This compound has been analyzed using techniques like EI and ESI mass spectrography, providing a basis for structure identification in the field of analytical chemistry (Hou Qiong, 2002).
Catalysis and Organic Synthesis
Palladium-Catalyzed Suzuki Coupling : The compound has been used in palladium-catalyzed Suzuki coupling methods, indicating its role in facilitating chemical reactions used in organic synthesis (I. Mkhalid et al., 2012).
Trityl Chloride Catalysis : In the synthesis of bis(indolyl)methanes, this compound has been used in reactions catalyzed by trityl chloride, showcasing its utility in organic chemistry for synthesizing biologically active molecules (A. Khalafi‐Nezhad et al., 2008).
Photophysical and Electrochemical Properties
Polyfluorenes and Photoluminescence : It has been used in the synthesis of polyfluorenes, contributing to research on materials with unique photophysical properties, which are useful in optoelectronic devices (M. Ranger et al., 1997).
Luminescent Copolymers : The compound is instrumental in the creation of luminescent copolymers, indicating its role in developing materials with specific optical properties for applications in light-emitting devices (C. Cheon et al., 2005).
Properties
IUPAC Name |
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29B2NO4/c1-17(2)18(3,4)25-21(24-17)14-11-9-10-13-12-15(23-16(13)14)22-26-19(5,6)20(7,8)27-22/h9-12,23H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELYJHNTSSSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)B4OC(C(O4)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29B2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648083 | |
| Record name | 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919119-72-5 | |
| Record name | 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)
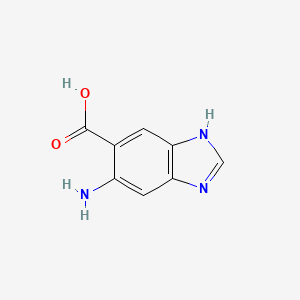
![(8S,9R,10S,13R,14R,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3031916.png)

